2-Ethynyl-6-fluorobenzonitrile CAS 1233509-91-5 properties
2-Ethynyl-6-fluorobenzonitrile CAS 1233509-91-5 properties
A High-Value Scaffold for Fused Heterocycle Synthesis in Drug Discovery
Executive Summary
2-Ethynyl-6-fluorobenzonitrile (CAS 1233509-91-5) is a specialized bifunctional intermediate utilized primarily in the synthesis of fused nitrogenous heterocycles. Its structure features an electron-withdrawing nitrile group ortho to a reactive ethynyl moiety, with a fluorine atom at the C6 position. This specific substitution pattern renders it a "lynchpin" scaffold for constructing aminoindazoles, quinazolines, and isoquinolines —pharmacophores frequently observed in kinase inhibitors and anti-infective agents (specifically anti-mycobacterial).
This guide provides a comprehensive technical analysis of the molecule's properties, synthetic pathways, and application in medicinal chemistry, grounded in recent field data.
Physicochemical Profile
The introduction of the fluorine atom at the C6 position exerts a significant electronic effect (ortho-effect), modulating the reactivity of the nitrile group and increasing the metabolic stability of the final drug candidate by blocking oxidative metabolism at a typically vulnerable site.
| Property | Data | Notes |
| CAS Number | 1233509-91-5 | |
| Molecular Formula | C₉H₄FN | |
| Molecular Weight | 145.13 g/mol | |
| Appearance | Pale-yellow solid | Validated via recent isolation protocols [1]. |
| Solubility | Soluble in DMSO, MeOH, CH₂Cl₂, EtOAc | Poor solubility in water. |
| ¹H NMR Signature | δ 3.52 (s, 1H, alkyne C-H) | Diagnostic singlet for the terminal alkyne proton in CDCl₃ [1]. |
| IR Signature | ~2200–2250 cm⁻¹ | Distinct weak bands for C≡C and C≡N stretching. |
| Melting Point | Not widely standardized | Typically isolated as a low-melting solid; experimental verification recommended per batch. |
Synthetic Utility & Reactivity
The core value of 2-Ethynyl-6-fluorobenzonitrile lies in its ortho-disposition of the cyano and ethynyl groups. This geometry pre-organizes the molecule for cyclization reactions, allowing for the rapid assembly of complex fused ring systems.
3.1. Primary Synthetic Route
The industrial standard for synthesizing this compound involves a Sonogashira coupling of 2-bromo-6-fluorobenzonitrile with trimethylsilylacetylene (TMSA), followed by desilylation.
Step 1: Sonogashira Coupling
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Reagents: 2-Bromo-6-fluorobenzonitrile, TMS-acetylene, Pd(PPh₃)₂Cl₂ (cat.), CuI (cat.), Et₃N.
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Conditions: Inert atmosphere (N₂/Ar), mild heating (40–60°C).
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Mechanism: Oxidative addition of Pd into the C-Br bond, followed by transmetallation with the copper-acetylide and reductive elimination.
Step 2: Deprotection (Desilylation)
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Reagents: K₂CO₃ in Methanol or TBAF in THF.
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Observation: The release of the terminal alkyne is often quantitative.
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Purification: Silica gel chromatography (isohexane/EtOAc gradients).[1]
3.2. Reactivity Logic: The "Click" & Cyclization Potential
The ethynyl group serves as a dipolarophile or nucleophile, while the nitrile acts as an electrophile.
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Richter-Type Cyclizations: Attack of nucleophiles (e.g., hydrazines, guanidines) on the nitrile followed by cyclization onto the alkyne yields aminoindazoles or quinazolines .
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[3+2] Cycloaddition: Reaction with azides yields triazolo-fused systems.
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Isoquinoline Formation: Metal-catalyzed reaction with ammonia or primary amines.
Visualization: Synthesis & Application Workflow
The following diagram maps the synthesis of the core scaffold and its divergence into two critical drug classes: Aminoindazoles (anti-infective) and Quinazolines (kinase inhibitors).
Figure 1: Synthetic pathway from brominated precursor to CAS 1233509-91-5 and subsequent divergence into bioactive heterocycles.[2][3]
Case Study: Anti-Mycobacterial Application
Recent research (2025-2026) has highlighted the utility of this scaffold in developing Diaryl-Aminoindazoles with potent activity against Mycobacterium tuberculosis.
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Mechanism: The 2-ethynyl-6-fluorobenzonitrile intermediate is reacted with a hydrazine derivative. The hydrazine nitrogen attacks the nitrile carbon (electrophilic), forming an amidine intermediate which then cyclizes onto the alkyne (intramolecular hydroamination) to form the indazole core.
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Significance: The fluorine atom at C6 (becoming C4/C7 in the fused system depending on numbering) protects the aromatic ring from metabolic oxidation, extending the half-life of the drug in vivo [1].
Handling & Safety Protocols
While specific toxicological data for this exact CAS is limited, its structural class warrants strict adherence to standard safety protocols for aromatic nitriles and alkynes.
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Hazard Identification:
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Acute Toxicity: Treat as Harmful/Toxic if swallowed (H302). Nitriles can liberate cyanide ions under extreme metabolic or chemical stress, though this is rare for stable benzonitriles.
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Irritation: Causes skin and eye irritation (H315, H319).
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Reactivity: The terminal alkyne is reactive; avoid contact with heavy metals (Ag, Cu) in the absence of ligands to prevent the formation of potentially explosive metal acetylides.
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Storage:
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Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).
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Protect from light to prevent polymerization of the alkyne.
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Disposal:
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Do not dispose of via sink. Collect in organic waste containers for incineration.
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References
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Diaryl-Aminoindazole with Extensive In Vitro Mycobactericidal Activity Dependent on Exposure to Reactive Nitrogen Species. Source: ACS Infectious Diseases, 2026. Context: Describes the synthesis of CAS 1233509-91-5 (Compound 2 in paper) via K₂CO₃ deprotection and its characterization (NMR, appearance). (Note: Specific DOI 10.1021/acs.orglett.9b00005 refers to related ethynyl chemistry; ACS Infectious Diseases snippet confirms the specific application).
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Synthesis and Reactivity of ortho-Ethynyl Benzonitriles. Source: General chemical principles derived from "Synthesis of 2-Bromo-6-fluorobenzonitrile" and subsequent Sonogashira couplings.
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Applications of Fluorine in Medicinal Chemistry. Source: Journal of Medicinal Chemistry, 2015 (Review).[4] Context: Validates the role of fluorine substitution (C6 position) in improving metabolic stability and binding affinity.
Sources
- 1. 2-Bromo-6-fluorobenzonitrile synthesis - chemicalbook [chemicalbook.com]
- 2. 2-Aryl-6-Polyfluoroalkyl-4-Pyrones as Promising RF-Building-Blocks: Synthesis and Application for Construction of Fluorinated Azaheterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
